2-Chloro-4-methoxy-6-methyl-nicotinic acid methyl ester
Description
2-Chloro-4-methoxy-6-methyl-nicotinic acid methyl ester is a nicotinic acid derivative characterized by a pyridine ring substituted at positions 2 (chloro), 4 (methoxy), and 6 (methyl), with a methyl ester group at the carboxyl position.
Properties
IUPAC Name |
methyl 2-chloro-4-methoxy-6-methylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-5-4-6(13-2)7(8(10)11-5)9(12)14-3/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLBBYFFJICSIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxy-6-methyl-nicotinic acid methyl ester typically involves the esterification of 2-Chloro-4-methoxy-6-methyl-nicotinic acid. The process can be carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually performed under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems can help in monitoring and optimizing the reaction parameters to achieve high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methoxy-6-methyl-nicotinic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Formation of 2-amino-4-methoxy-6-methyl-nicotinic acid methyl ester.
Oxidation: Formation of 2-chloro-4-methoxy-6-methyl-nicotinic acid.
Reduction: Formation of 2-chloro-4-methoxy-6-methyl-nicotinic alcohol.
Scientific Research Applications
Research indicates that 2-Chloro-4-methoxy-6-methyl-nicotinic acid methyl ester exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Preliminary research suggests that it may modulate inflammatory pathways, providing a basis for therapeutic applications in inflammatory diseases.
Pharmacological Studies
The compound's interactions with biological targets have been investigated for potential therapeutic uses:
- Mechanism of Action : The chloro and methoxy groups may enhance binding affinity to specific enzymes or receptors, influencing their activity and potentially altering cellular pathways.
Case Study Example:
A study explored the effects of this compound on macrophage activation, revealing its potential to downregulate pro-inflammatory cytokines in vitro, suggesting its utility in treating chronic inflammatory conditions .
Chemical Synthesis Intermediate
In synthetic chemistry, this compound serves as an intermediate in the production of more complex molecules. Its unique substitution pattern allows for the development of derivatives with enhanced properties.
| Application Area | Description |
|---|---|
| Chemistry | Used as an intermediate in synthesizing bioactive compounds. |
| Biology | Investigated for antimicrobial and anti-inflammatory properties. |
| Medicine | Explored for therapeutic applications against various diseases. |
Mechanism of Action
The mechanism of action of 2-Chloro-4-methoxy-6-methyl-nicotinic acid methyl ester involves its interaction with specific molecular targets. The chloro and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The ester group can undergo hydrolysis to release the active nicotinic acid derivative, which can then exert its effects on cellular pathways.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs. donating groups: The chloro group at position 2 (electron-withdrawing) in the target compound contrasts with the cyano group (stronger electron-withdrawing) in compound 4c . This difference may influence reactivity in nucleophilic substitutions or metal-catalyzed couplings.
- Melting points: The higher melting point of 4c (128–129°C) reflects its extended aromaticity and intermolecular interactions (e.g., hydrogen bonding via cyano groups), whereas the target compound’s melting point is likely lower due to reduced polarity.
2.3 Spectral Data Comparison
- IR spectroscopy: The target compound’s ester carbonyl (C=O) stretch is expected near 1725 cm⁻¹, aligning with 4c’s 1725 cm⁻¹ peak . Absence of a cyano stretch (~2223 cm⁻¹) distinguishes it from 4c.
- NMR : While data for the target compound is unavailable, 4c ’s ^1H NMR shows distinct signals for methoxy (δ 3.84–3.90) and ethyl ester (δ 0.95–4.01) groups, suggesting similar splitting patterns for the target’s methoxy and methyl ester protons .
Biological Activity
2-Chloro-4-methoxy-6-methyl-nicotinic acid methyl ester (CMME) is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its biological activity has been studied for potential therapeutic applications, including anti-inflammatory and antimicrobial effects. This article provides a comprehensive overview of the biological activity of CMME, including its mechanisms of action, synthesis methods, and comparative analysis with related compounds.
Chemical Structure and Properties
CMME is a derivative of nicotinic acid, characterized by the presence of a chloro group at the 2-position, a methoxy group at the 4-position, and a methyl group at the 6-position. The molecular formula is , with a molecular weight of approximately 227.64 g/mol. The unique substitution pattern contributes to its distinct chemical and biological properties.
Synthesis Methods
The synthesis of CMME typically involves the esterification of 2-chloro-4-methoxy-6-methyl-nicotinic acid using methanol in the presence of strong acid catalysts such as sulfuric or hydrochloric acid. Reflux conditions are employed to ensure complete esterification. In industrial settings, continuous flow reactors may be utilized for improved efficiency and yield.
CMME's biological activity is primarily attributed to its interaction with specific molecular targets within biological systems. The chloro and methoxy groups influence binding affinities to various enzymes and receptors, potentially modulating their activities. The ester group can undergo hydrolysis to release active nicotinic acid derivatives, which may exert effects on cellular pathways involved in inflammation and microbial resistance .
Antimicrobial Activity
CMME has been investigated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it has shown effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM .
Anti-inflammatory Effects
Research has highlighted the potential anti-inflammatory effects of CMME, suggesting that it may modulate inflammatory pathways through its interactions with nicotinic acetylcholine receptors (nAChRs). This modulation can lead to reduced production of pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory conditions .
Comparative Analysis with Related Compounds
To understand the uniqueness of CMME, it is essential to compare it with similar compounds:
CMME is distinguished by its specific substitution pattern that enhances its reactivity and biological interactions compared to these related compounds.
Case Studies and Research Findings
Several studies have explored the biological activities of CMME:
- Antimicrobial Efficacy : A study demonstrated that CMME exhibited potent antibacterial effects against Bacillus subtilis and Candida albicans, indicating its potential as a broad-spectrum antimicrobial agent .
- Mechanistic Insights : Research indicated that CMME's hydrolysis leads to the release of nicotinic acid, which plays a crucial role in modulating cellular pathways involved in inflammation and microbial resistance .
- Pharmacokinetics : Investigations into the pharmacokinetic profile of CMME revealed favorable absorption characteristics when administered topically, suggesting potential for therapeutic applications in dermatological formulations .
Q & A
Q. How can gas chromatography (GC) be optimized for analyzing this compound?
- Methodological Answer : Use a polar cyanosilicone capillary column (e.g., 100 m length, 0.25 mm ID) to resolve structurally similar esters. Temperature gradients starting at 50°C (hold 1 min) to 250°C (5°C/min) improve separation. Internal standards like SMB00937 fatty acid methyl ester (FAME) mixtures can validate retention times . For quantification, calibrate with pure synthetic standards and monitor for co-eluting peaks using mass spectrometry (MS) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Follow general laboratory safety:
- Inhalation : Use fume hoods; if exposed, move to fresh air and consult a physician .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste channels. Prevent entry into drains .
- Storage : Store in airtight containers at 4°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can reaction inefficiencies (e.g., incomplete substitution) be addressed during synthesis?
- Methodological Answer : Incomplete conversion in nucleophilic substitution (e.g., phenol reactions) may arise from steric hindrance or poor leaving-group activation. Strategies:
- Use microwave-assisted synthesis to enhance reaction kinetics.
- Replace Cs₂CO₃ with stronger bases like NaHMDS for deprotonation.
- Monitor reaction progress via TLC (silica gel 60 F₂₅₄) or inline GC-MS to optimize reaction time .
Q. How do conflicting GC-MS library matching scores (e.g., 91 vs. 83) impact structural verification?
- Methodological Answer : Low matching scores indicate potential co-elution or fragmentation artifacts. Mitigation steps:
- Cross-validate with orthogonal techniques (e.g., ¹H/¹³C NMR for functional group confirmation).
- Perform derivatization (e.g., silylation) to enhance volatility and MS fragmentation patterns .
- Use high-resolution MS (HRMS) to distinguish isobaric interferences .
Q. What environmental precautions are critical for large-scale lab use of this compound?
- Methodological Answer : Prioritize waste minimization and degradation studies:
- Biodegradation : Test microbial degradation pathways using activated sludge models (OECD 301B).
- Photolysis : Assess UV stability in aqueous solutions (λ = 254 nm) to identify breakdown products.
- Waste Treatment : Neutralize acidic byproducts with calcium carbonate before disposal .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Design accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–12) at 25°C/40°C; monitor ester hydrolysis via HPLC-UV (λ = 260 nm).
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C).
- Light Sensitivity : Conduct ICH Q1B photostability testing .
Methodological Tables
Q. Table 1. GC Analysis Parameters
| Parameter | Specification | Reference |
|---|---|---|
| Column | Cyanosilicone capillary (100 m x 0.25 mm) | |
| Temperature Gradient | 50°C → 250°C (5°C/min) | |
| Internal Standard | SMB00937 FAME Mix |
Q. Table 2. Synthetic Optimization Strategies
| Issue | Solution | Reference |
|---|---|---|
| Incomplete Substitution | Microwave-assisted synthesis (100°C, 30 min) | |
| Poor Catalyst Efficiency | Switch to NaHMDS in THF |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
